molecular formula C18H18N4O4S B2447270 Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) CAS No. 606081-99-6

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI)

Cat. No.: B2447270
CAS No.: 606081-99-6
M. Wt: 386.43
InChI Key: NVQXUMCLNCBLOL-UHFFFAOYSA-N
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Description

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a 4-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole core. The final step involves the sulfonylation of the piperidine ring with 4-nitrobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenylsulfonyl group is crucial for its binding affinity and specificity, while the benzimidazole core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-indole
  • 2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-pyrrole

Uniqueness

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core differentiates it from similar compounds with indole or pyrrole cores, providing unique binding characteristics and reactivity .

Properties

IUPAC Name

2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c23-22(24)14-5-7-15(8-6-14)27(25,26)21-11-9-13(10-12-21)18-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXUMCLNCBLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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